molecular formula C10H8Cl2N4O2 B2740197 1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine CAS No. 318238-13-0

1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

Cat. No.: B2740197
CAS No.: 318238-13-0
M. Wt: 287.1
InChI Key: KSTDUCRHJXSLPN-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of nitro-substituted pyrazoles This compound is characterized by the presence of a dichlorophenyl group, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of 2,4-dichlorophenyl compounds is achieved using a mixture of nitric acid and sulfuric acid. The reaction is carried out at controlled temperatures to ensure the selective introduction of the nitro group.

    Formation of Pyrazole Ring: The nitro-substituted intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring.

    N-Methylation: The final step involves the methylation of the pyrazole nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. Continuous flow microreactor systems are often employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, resulting in higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of 1-(2,4-dichlorophenyl)-N-methyl-4-amino-1H-pyrazol-5-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenyl derivatives: Compounds such as 2,4-dichlorophenoxyacetic acid and 2,4-dichlorophenylhydrazine share structural similarities with 1-(2,4-dichlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine.

    Nitro-substituted pyrazoles: Compounds like 4-nitro-1H-pyrazole and its derivatives.

Uniqueness

This compound is unique due to the combination of its dichlorophenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-methyl-4-nitropyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4O2/c1-13-10-9(16(17)18)5-14-15(10)8-3-2-6(11)4-7(8)12/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTDUCRHJXSLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NN1C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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